(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-27-15-11-13(12-16(28-2)19(15)29-3)20(26)24-7-9-25(10-8-24)21-23-18-14(22)5-4-6-17(18)30-21/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOXAJJHQHYOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of Benzothiazole Derivative: The starting material, 2-aminobenzothiazole, is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-chlorobenzo[d]thiazol-2-yl)amine.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)amine.
Final Coupling with Trimethoxybenzoyl Chloride: The intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarity Analysis
The compound’s structural uniqueness lies in the combination of a chlorinated benzothiazole and a fully substituted trimethoxyphenyl group. Key analogs and their distinguishing features are summarized below:
| Compound Name/Structure | Key Structural Differences | Reported Activities/Properties | References |
|---|---|---|---|
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | Replaces benzothiazole with thiophene; CF3 substituent | Enhanced metabolic stability | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Substituted furan and aminophenyl groups | Improved solubility; potential CNS activity | |
| 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one | Alkyl chain spacer; methylpiperazine | Altered pharmacokinetic profile | |
| (4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone | Lacks benzothiazole; retains trimethoxyphenyl | Microtubule inhibition (hypothetical) | |
| Pyrazoline derivatives (e.g., 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-benzothiazole) | Pyrazoline core instead of piperazine | Antitumor and antidepressant activities |
Computational Similarity Assessment
- Tanimoto Coefficient Analysis : Using binary fingerprints, the target compound’s similarity to analogs like thiophen-2-yl derivatives () is moderate (~0.45–0.60), primarily due to divergent heterocyclic cores (benzothiazole vs. thiophene) .
- Graph-Based Comparison: Subgraph matching reveals conserved piperazine and methanone motifs but divergent aromatic substituents, impacting pharmacophore alignment .
Pharmacological Implications
- Chlorobenzo[d]thiazole vs.
- Trimethoxyphenyl vs. Monosubstituted Aromatics: The 3,4,5-trimethoxy configuration mimics colchicine’s trimethoxy tropolone moiety, suggesting possible microtubule-disrupting activity absent in monosubstituted analogs .
Biological Activity
The compound (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.9 g/mol. The structure features a piperazine ring linked to a chlorobenzo[d]thiazole moiety and a trimethoxyphenyl group, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and piperazine moieties exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 15.2 | Apoptosis induction | |
| HeLa | 12.8 | Cell cycle arrest | |
| MCF-7 | 10.5 | Inhibition of proliferation |
Acetylcholinesterase Inhibition
The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. A study found that related compounds exhibited IC50 values in the low micromolar range, indicating strong AChE inhibition.
Table 2: AChE Inhibition Data
The biological activity of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is attributed to its ability to interact with specific molecular targets within cells. The chlorobenzo[d]thiazole moiety is known to engage in hydrogen bonding and π-π stacking interactions with active sites on enzymes such as AChE, leading to effective inhibition.
Case Studies
-
In Vitro Studies
- Various in vitro assays have demonstrated the compound's ability to inhibit cancer cell growth and induce apoptosis in cultured cells.
- For example, a study involving MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability upon treatment with the compound.
-
In Vivo Studies
- Preliminary animal studies are needed to confirm the efficacy observed in vitro and assess pharmacokinetics and toxicity profiles.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antibacterial agent.
Antitumor Properties
In vitro studies suggest that (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone can induce cytotoxic effects on several cancer cell lines. The mechanism likely involves the inhibition of key enzymes related to cell proliferation and survival pathways .
Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It appears to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic neurotransmission .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various derivatives of benzothiazole compounds, including (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone. The results indicated significant inhibition against multiple bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.
Case Study 2: Antitumor Activity
In another study focusing on cancer cell lines, this compound demonstrated dose-dependent cytotoxicity. The findings suggest that it may disrupt critical signaling pathways involved in tumor growth and metastasis .
Case Study 3: Neuroprotective Potential
Research investigating the compound's effect on AChE activity revealed promising results for its application in treating Alzheimer's disease. In vitro assays showed that it could significantly lower AChE levels compared to control groups .
Q & A
Basic: What are the optimal synthetic routes for (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone?
Methodological Answer:
Synthesis typically involves sequential coupling of the benzothiazole and piperazine moieties followed by ketone formation. Key steps include:
- Thiazole ring formation : Condensation of 2-aminothiophenol derivatives with chlorinated carbonyl precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperazine coupling : Nucleophilic substitution between 4-chlorobenzo[d]thiazol-2-amine and 1-(3,4,5-trimethoxybenzoyl)piperazine, using refluxing acetonitrile with catalytic KI .
- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for high yields (70–85%) due to their polarity and compatibility with amine intermediates .
Basic: How is the compound characterized for structural confirmation and purity?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.7–3.9 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- X-ray crystallography : For definitive stereochemical assignment, though challenges arise due to poor crystallinity; co-crystallization with succinic acid may improve results .
Basic: What solvent systems are recommended for solubility and stability studies?
Methodological Answer:
- Polar aprotic solvents : DMSO or DMF for stock solutions due to high solubility (~50 mg/mL).
- Aqueous stability : Test in PBS (pH 7.4) at 37°C; monitor degradation via UV-Vis at 280 nm (half-life >24 hours suggests suitability for biological assays) .
Advanced: How can computational modeling predict reaction mechanisms for derivative synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitution at the piperazine nitrogen to predict regioselectivity in derivative formation .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to optimize conditions (e.g., temperature, catalyst) for introducing substituents to the trimethoxyphenyl group .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response validation : Re-test conflicting results (e.g., IC₅₀ in cancer cell lines) using standardized protocols (e.g., MTT assay, 72-hour incubation) .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions with non-target kinases .
Advanced: What strategies improve regioselectivity in electrophilic substitutions on the benzothiazole ring?
Methodological Answer:
- Directing groups : Introduce temporary substituents (e.g., -NO₂) at the 6-position to steer electrophiles (e.g., Br₂) to the 5-position; subsequent reduction removes the directing group .
- Microwave-assisted synthesis : Enhances selectivity for 5-bromo derivatives (yield: 80%) over 7-bromo byproducts (<5%) via controlled thermal activation .
Advanced: How to design structure-activity relationship (SAR) studies for anticancer activity?
Methodological Answer:
- Core modifications : Systematically vary substituents on the trimethoxyphenyl group (e.g., replace -OCH₃ with -CF₃) and assess cytotoxicity in NCI-60 cell lines .
- Piperazine substitution : Compare N-methyl vs. N-aryl piperazine derivatives to evaluate impact on tubulin polymerization inhibition (IC₅₀ correlation via molecular docking) .
Advanced: What analytical methods detect degradation products under oxidative stress?
Methodological Answer:
- LC-MS/MS : Identify oxidation byproducts (e.g., sulfoxide formation at the thiazole sulfur) using a Q-TOF mass spectrometer in positive ion mode .
- Forced degradation : Expose to 3% H₂O₂ at 60°C for 24 hours; quantify degradation via peak area reduction in HPLC chromatograms .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Flow chemistry : Continuous processing reduces intermediate degradation (e.g., piperazine ring opening) and improves yield scalability (lab-scale: 75% → pilot-scale: 68%) .
- In situ quenching : Neutralize HCl byproducts (from coupling reactions) with aqueous NaHCO₃ to prevent acid-catalyzed side reactions .
Advanced: What strategies validate target engagement in cellular assays?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Confirm binding to tubulin by heating lysates (37–65°C) and quantifying stabilized protein via Western blot .
- Photoaffinity labeling : Incorporate a diazirine moiety into the methanone group; irradiate cells with UV light to crosslink and identify bound proteins via pull-down/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
